1-methyl-6-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(AMINOSULFONYL)PHENYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
The synthesis of N4-[4-(AMINOSULFONYL)PHENYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N~4~-[4-(AMINOSULFONYL)PHENYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent, particularly as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . Its ability to inhibit TRKs makes it a promising candidate for the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma . In industry, it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[4-(AMINOSULFONYL)PHENYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as TRKs. Upon binding to these receptors, the compound inhibits their activity, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N~4~-[4-(AMINOSULFONYL)PHENYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other benzenesulfonamides and pyrazolo[3,4-b]pyridine derivatives. Similar compounds include N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE and 3-AMINO-N-[4-(AMINOSULFONYL)PHENYL]-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE . The uniqueness of N4-[4-(AMINOSULFONYL)PHENYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structure and its potent inhibitory activity against TRKs, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H17N5O3S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-methyl-6-phenyl-N-(4-sulfamoylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N5O3S/c1-25-19-17(12-22-25)16(11-18(24-19)13-5-3-2-4-6-13)20(26)23-14-7-9-15(10-8-14)29(21,27)28/h2-12H,1H3,(H,23,26)(H2,21,27,28) |
InChI Key |
OWWAOTBWDUBJKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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